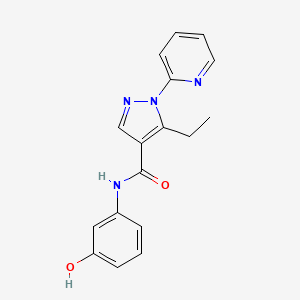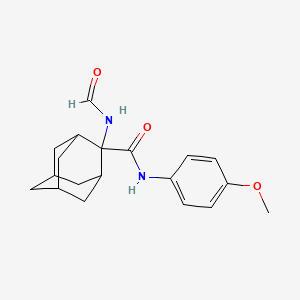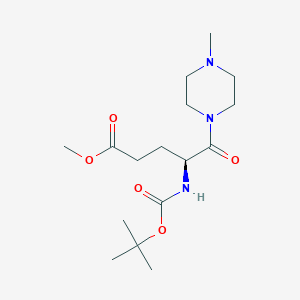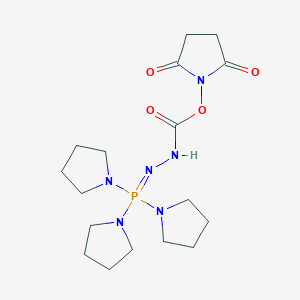![molecular formula C15H15N5S2 B13360190 3-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13360190.png)
3-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indole moiety fused with a triazolothiadiazole ring system, which is further linked to a propyl sulfide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, which is then subjected to cyclization with appropriate reagents to form the triazolothiadiazole ring system. The final step involves the introduction of the propyl sulfide group through nucleophilic substitution reactions. Common reagents used in these steps include hydrazine hydrate, carbon disulfide, and alkyl halides under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The indole and triazolothiadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled pH and temperature.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced indole or triazolothiadiazole derivatives.
Substitution: Various substituted indole or triazolothiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. It is also used in the synthesis of novel materials with specific electronic or optical properties.
Biology
In biological research, [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The triazolothiadiazole ring system can participate in coordination with metal ions, influencing various biochemical pathways. The propyl sulfide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety.
Triazolothiadiazole derivatives: Compounds such as 4-amino-5-mercapto-3-substituted-1,2,4-triazole derivatives.
Propyl sulfide derivatives: Compounds like propylthiouracil.
Uniqueness
The uniqueness of [6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide lies in its combined structural features, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C15H15N5S2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
6-(1H-indol-3-yl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N5S2/c1-2-7-21-9-13-17-18-15-20(13)19-14(22-15)11-8-16-12-6-4-3-5-10(11)12/h3-6,8,16H,2,7,9H2,1H3 |
Clé InChI |
LPHDKEVMQMYZMY-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC1=NN=C2N1N=C(S2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360108.png)


![methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13360120.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)
![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360142.png)

![isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13360148.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360173.png)


